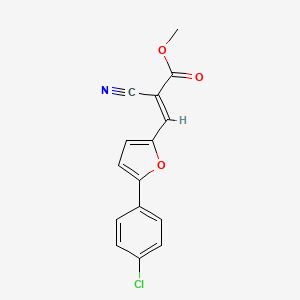

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate

Description

Properties

IUPAC Name |

methyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c1-19-15(18)11(9-17)8-13-6-7-14(20-13)10-2-4-12(16)5-3-10/h2-8H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZHPXBSCIXIDP-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The furan ring and the chlorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the furan or chlorophenyl rings .

Scientific Research Applications

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogs and Molecular Features

Key structural analogs include derivatives with variations in substituents on the phenyl ring, ester groups, or heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

- In contrast, the 3-chloro-4-methoxy substituent in the analog () introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may alter reactivity and solubility . The nitro-benzodioxole group in ’s compound introduces strong electron-withdrawing effects, likely affecting electronic distribution and stability .

Heterocyclic Systems :

Physicochemical Properties

- Molecular Weight: Higher molecular weight in ’s compound (317.73 vs.

- Polarity : The methoxy group in ’s compound enhances polarity, likely improving aqueous solubility relative to the target’s chloro-substituted analog .

- Crystallography : Polymorph studies in highlight the role of substituents in crystal packing. The target’s chloro group may promote halogen bonding, influencing its solid-state structure .

Biological Activity

(E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a synthetic compound that has garnered interest due to its unique structural features, including a furan ring and a cyanoacrylate moiety. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate, with the molecular formula and a molecular weight of approximately 287.71 g/mol. Its structure includes a furan ring substituted with a 4-chlorophenyl group, contributing to its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves a reaction between 4-chlorobenzaldehyde and furan-2-carbaldehyde under basic conditions, followed by a Knoevenagel condensation with cyanoacetic acid. This method allows for the efficient production of the compound in laboratory settings .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures display moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Enzyme inhibition studies have shown that related compounds exhibit significant AChE inhibitory activity .

The biological activity of this compound is believed to be mediated through:

- Interaction with Receptors : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter levels.

- Enzyme Inhibition : By inhibiting enzymes like AChE, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Oxidative Stress Modulation : Compounds containing furan rings are often studied for their ability to modulate oxidative stress pathways, which can be relevant in cancer therapy and neuroprotection.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Antibacterial Screening : A series of related compounds were tested for antibacterial activity, revealing that some derivatives exhibited significant inhibition against pathogenic bacteria with IC50 values ranging from 1 to 10 µM .

- Neuropharmacological Studies : Research on similar compounds has indicated potential nootropic effects, enhancing cognitive functions without the excitotoxic side effects associated with direct agonists .

- Pharmacokinetics : Studies involving metabolic pathways have shown that derivatives can cross the blood-brain barrier effectively, suggesting potential for central nervous system applications .

Comparative Analysis

| Compound | Structure | Biological Activity | References |

|---|---|---|---|

| This compound | Structure | Antimicrobial, AChE inhibitor | |

| (E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid | Similar to above | Moderate antibacterial | |

| (E)-methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate | Structural variant | Antimicrobial |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (E)-methyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with furan derivatives and acrylate precursors. Key steps include:

- Knoevenagel condensation : Reacting 5-(4-chlorophenyl)furan-2-carbaldehyde with methyl cyanoacetate under basic conditions (e.g., piperidine or ammonium acetate) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) .

- Solvent optimization : Polar aprotic solvents enhance reactivity by stabilizing intermediates, while controlled heating minimizes side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm the (E)-stereochemistry, acrylate ester linkage, and furan substitution patterns. The cyano group ( ~110–120 ppm in C) and methyl ester ( ~3.8 ppm in H) are diagnostic .

- IR : Absorptions at ~2200 cm (C≡N) and ~1700 cm (C=O) validate functional groups .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Software like SHELX refines structures, confirming the (E)-configuration and planarity of the acrylate moiety .

Advanced Research Questions

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., nucleophilic attack at the acrylate β-carbon) .

- Thermochemistry : Atomization energies and ionization potentials are derived using exact-exchange terms, achieving <3 kcal/mol error vs. experimental data .

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, guiding reaction pathway predictions .

Q. How do substituent variations (e.g., chlorophenyl vs. methoxyphenyl) influence reactivity and bioactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity of the acrylate moiety, accelerating cycloaddition reactions. Chlorophenyl derivatives show higher antimicrobial activity due to improved membrane permeability .

- Electron-donating groups (e.g., OMe) : Reduce electrophilicity but improve solubility. Methoxyphenyl analogs exhibit stronger binding to enzymes like COX-2 via hydrophobic interactions .

- SAR studies : Compare IC values in enzyme inhibition assays to quantify substituent effects .

Q. What strategies resolve contradictions in reaction yields or spectroscopic assignments?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR assignments with 2D-COSY/HSQC and SC-XRD data to address stereochemical ambiguities .

- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize stepwise yields .

- Computational validation : Compare experimental C shifts with DFT-calculated values to confirm assignments .

Q. What mechanistic insights explain the compound’s participation in cycloaddition or nucleophilic addition reactions?

- Methodological Answer :

- Cycloaddition : The electron-deficient acrylate acts as a dienophile in Diels-Alder reactions. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies (~15–20 kcal/mol) and regioselectivity .

- Nucleophilic addition : Thiols or amines attack the β-carbon, forming Michael adducts. Solvent polarity (e.g., DMSO vs. THF) modulates reaction rates, with polar solvents stabilizing transition states .

Q. How can crystal packing analysis predict solid-state properties (e.g., stability, solubility)?

- Methodological Answer :

- Intermolecular interactions : SC-XRD reveals π-π stacking (3.5–4.0 Å) between chlorophenyl groups and hydrogen bonds (e.g., C≡N⋯H-O) that stabilize crystal lattices .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯Cl interactions = 12–15%), correlating with melting points and solubility .

- Polymorph screening : Vapor diffusion crystallization identifies metastable forms with improved dissolution rates .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) suppress isomerization during large-scale Knoevenagel reactions .

- Process control : In-line PAT tools (e.g., Raman spectroscopy) monitor (E)/(Z) ratios in real-time, ensuring >98% stereopurity .

- Crystallization engineering : Seeding protocols and anti-solvent gradients prevent amorphous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.